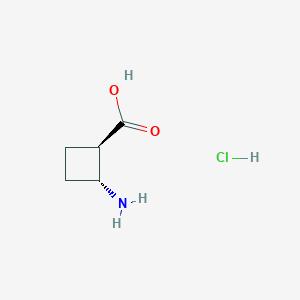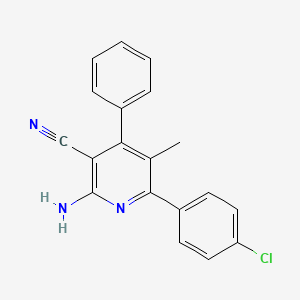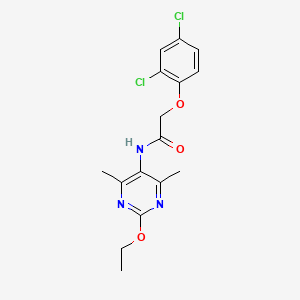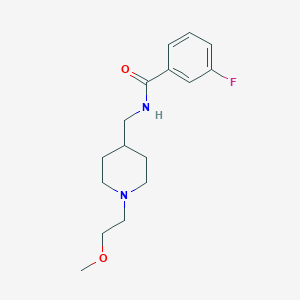
2-((1-((4-乙氧基-3-氟苯基)磺酰基)哌啶-4-基)磺酰基)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a chemically synthesized molecule that likely contains several functional groups, including sulfonyl and acetate moieties, which are common in medicinal chemistry for their pharmacological properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfonyl groups and heterocyclic elements like piperidine have been synthesized and characterized, indicating a potential interest in this class of compounds for their chemical and physical properties, as well as their possible applications in drug design .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of sulfonyl groups and the incorporation of piperidine rings. For instance, the synthesis of a related compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, was achieved and characterized using various techniques . Similarly, the target compound could be synthesized through a series of reactions, potentially starting with the functionalization of a piperidine ring followed by the introduction of sulfonyl groups and the final esterification to form the acetate .
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These methods provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, the molecular structure of a similar compound was determined to crystallize in the monoclinic space group with specific lattice parameters, indicating the precise three-dimensional arrangement of the molecules in the solid state .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of sulfonyl groups and a piperidine ring suggests that the compound could undergo various chemical reactions, including nucleophilic substitution, addition reactions, or could act as a ligand in coordination chemistry. Theoretical calculations, such as those performed using density functional theory (DFT), can predict the electrophilic and nucleophilic nature of the molecule, which is crucial for understanding its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its molecular structure and functional groups. Theoretical calculations can provide insights into global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and net charges. These properties are important for predicting how the compound will interact with other molecules, which is essential for its potential use in pharmaceutical applications. Additionally, non-linear optical behaviors, such as dipole moment, polarizability, and hyperpolarizability, can be examined to understand the compound's potential applications in materials science .
科学研究应用
合成与化学性质
2-[(4-氟苯基)磺酰基]乙氧基羰基 (Fsec) 基团被设计用于碳水化合物化学中羟基的保护。该基团有助于在温和条件下保护和解保护羟基官能团,突出了其在复杂分子合成中的用途 (Spjut, Qian, & Elofsson, 2010).
一种通过二氧化硅硫酸催化的一锅五组分反应合成高度官能化的哌啶衍生物的新方法证明了该化合物在生成具有显着产率的复杂分子中的潜力。这种方法强调了相关的磺酰胺和含羰基化合物在合成生物活性分子中的多功能性 (Basyouni, El-bayouki, Tohamy, & Abbas, 2015).
分子结构和动力学
- (E)-3-(2-羟苯基)-2-(哌啶-1-羰基)丙烯酸甲酯的分子和晶体结构揭示了氢键和 C-H…π 相互作用的复杂细节,这对理解该化合物的化学行为及其在材料科学和药物设计中的潜在应用至关重要 (Khan, Ibrar, Lal, Altaf, & White, 2013).
生物活性和药理学
- 哌啶衍生物已被研究其在铁表面的缓蚀性能。量子化学计算和分子动力学模拟表明,这些化合物表现出显着的吸附行为,可用于材料科学和工程中开发新型缓蚀剂 (Kaya et al., 2016).
作用机制
安全和危害
属性
IUPAC Name |
methyl 2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO7S2/c1-3-25-15-5-4-13(10-14(15)17)27(22,23)18-8-6-12(7-9-18)26(20,21)11-16(19)24-2/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCMESSEMICFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)
![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)


![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

